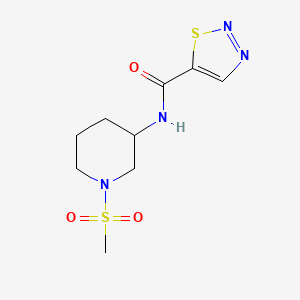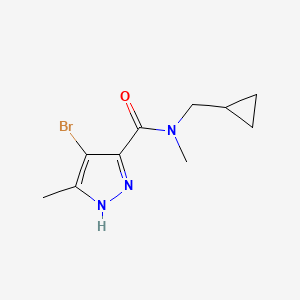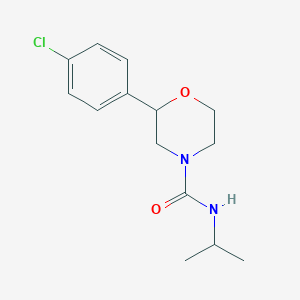![molecular formula C10H13N3OS2 B7530725 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
Studies have shown that 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide has several biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking certain enzymes that are involved in cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide. One area of research is the development of new drugs for the treatment of breast cancer and other types of cancer. Another area of research is the study of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safe dosage and potential side effects of the compound, as well as its mechanism of action.
Synthesemethoden
The synthesis of 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide involves the reaction of thieno[2,3-d][1,3]thiazole-5-carboxylic acid with dimethylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of breast cancer and other types of cancer.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2/c1-4-11-8(14)6-5-7-9(15-6)12-10(16-7)13(2)3/h5H,4H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTBISUOKIASTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(S1)N=C(S2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)
![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)

![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)

![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)




![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)


![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)